(4-(morpholinosulfonyl)phenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone
Description
This compound features a bicyclic cyclohepta[d]pyrimidine core fused with a morpholinosulfonyl-substituted phenyl group. The morpholinosulfonyl moiety contributes to solubility and hydrogen-bonding interactions, while the methanone linker bridges the aromatic and heterocyclic components.
Properties
IUPAC Name |
(4-morpholin-4-ylsulfonylphenyl)-(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4S/c25-20(24-15-3-6-19(24)17-12-21-13-22-18(17)11-15)14-1-4-16(5-2-14)29(26,27)23-7-9-28-10-8-23/h1-2,4-5,12-13,15,19H,3,6-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIIQQRUEGGNXLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3=CN=CN=C3CC1N2C(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Step 1: : Starting with a phenyl precursor, introduce the sulfonyl group via a sulfonation reaction using reagents like chlorosulfonic acid.
Step 2: : React the sulfonylated phenyl intermediate with morpholine under heating conditions to attach the morpholino group.
Step 3: : In a separate sequence, synthesize the tetrahydro-epiminocyclohepta-pyrimidinone core from an appropriate cycloheptanone precursor through a series of cyclization and reduction reactions.
Step 4: : Combine the morpholino-sulfonylated phenyl intermediate with the cyclohepta-pyrimidinone core using coupling agents like EDCI and HOBt under mild conditions to form the final compound.
Industrial Production Methods
For large-scale production, optimizing each step for yield and purity is crucial. Automated reactors and continuous flow systems can enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation at the morpholine ring, typically using agents like hydrogen peroxide.
Reduction: : Reduction of the sulfonyl group to sulfinyl can be performed using reducing agents like lithium aluminum hydride.
Substitution: : Nucleophilic substitution reactions can occur at the phenyl ring, facilitated by the electron-withdrawing sulfonyl group.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reducing agents: : Lithium aluminum hydride, sodium borohydride.
Catalysts: : Palladium on carbon (for hydrogenation reactions).
Major Products
Oxidation products include sulfoxides and sulfones.
Reduction products may lead to sulfinyl derivatives.
Substitution reactions can yield a variety of functionalized aromatic compounds.
Scientific Research Applications
Chemistry: : Utilized in the synthesis of complex organic frameworks due to its versatile reactivity. Biology : Potential application as a biochemical probe to study sulfonylation in biological systems. Medicine : Investigated for its inhibitory activity on specific enzymes and as a scaffold for drug development. Industry : Used in material science for developing novel polymers and coatings.
Mechanism of Action
The compound exerts its effects primarily through interactions with enzyme active sites, disrupting normal biological functions. The sulfonyl and morpholino groups play a pivotal role in binding to the target molecules, inhibiting their activity. Pathways involving sulfonation and oxidative stress response are notably affected.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Modified Sulfonyl Groups
The sulfonyl group is a critical pharmacophore in this compound class. Comparisons include:
Key Insight: The morpholinosulfonyl group in the target compound offers a balance of polarity and conformational flexibility compared to the aromatic or heteroaromatic substituents in analogs.
Pyrimidine-Based Derivatives with Varied Linkers
Compounds with pyrimidine cores but distinct linkers highlight structural diversity:
Key Insight: The methanone linker in the target compound may reduce steric hindrance compared to bulkier linkers (e.g., phenothiazine in ), improving target engagement.
Research Implications and Limitations
- Pharmacological Gaps: No direct activity data for the target compound are available in the evidence.
- Structural Advantages: The morpholinosulfonyl group may confer better water solubility than ’s chloro-methoxy derivative, critical for oral bioavailability.
- Future Directions : Molecular docking studies comparing sulfonyl-group interactions with biological targets (e.g., kinases, GPCRs) are recommended.
Tables
Table 1: Substituent Impact on Key Properties
Table 2: Analytical Data for Pyrimidine Derivatives
| Compound | 1H-NMR Shifts (Key Protons) | LC-MS [M+H]+ |
|---|---|---|
| δ 8.57 (pyrimidine), 2.35 (CH3) | 361.0 | |
| Target Compound (Hypothetical) | δ ~8.5 (pyrimidine), ~3.6 (morpholine) | ~464.5 |
Biological Activity
The compound (4-(morpholinosulfonyl)phenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone , identified by CAS No. 21626-69-7, is a morpholine derivative that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H20N2O5S
- Molecular Weight : 320.40 g/mol
- Structural Features : The compound contains a morpholine sulfonamide group and a tetrahydro-pyrimidine moiety that may contribute to its biological activity.
The biological activity of morpholine derivatives often involves modulation of various receptors and enzymes in the central nervous system (CNS). The morpholine ring has been shown to interact with:
- Serotonin Receptors : These receptors are crucial in mood regulation and have been targeted for treating depression and anxiety disorders.
- Sigma Receptors : Involved in pain modulation and neuroprotection.
- Enzymatic Inhibition : Morpholine derivatives have demonstrated inhibitory effects on enzymes related to neurodegenerative diseases such as Alzheimer's disease.
Pharmacological Effects
Research indicates that morpholine-containing compounds like the one exhibit a range of pharmacological activities:
- Neuroprotective Effects : Studies show that these compounds can protect neuronal cells from apoptosis and oxidative stress.
- Anti-inflammatory Properties : They may reduce pro-inflammatory cytokines in models of CNS injury.
- Analgesic Activity : Some derivatives have been reported to alleviate pain by modulating pain pathways in the CNS.
Case Studies
- Study on Neurodegenerative Diseases :
- Pain Management Research :
- Mood Disorders :
Data Summary
The following table summarizes key findings related to the biological activity of the compound:
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound to ensure high yield and purity?
Methodological Answer: Synthesis optimization requires systematic adjustments to reaction parameters:
- Temperature: Maintain precise control (e.g., 0–5°C for sensitive intermediates) to avoid side reactions like epimerization .
- Solvent Selection: Use polar aprotic solvents (e.g., DMF or THF) to stabilize intermediates, as evidenced by similar morpholine-containing compounds .
- Catalysts: Screen transition-metal catalysts (e.g., Pd/C for coupling reactions) to enhance regioselectivity .
- Purity Validation: Employ HPLC (≥95% purity threshold) and NMR (to confirm stereochemistry at C5 and C8) .
Q. Table 1: Key Reaction Parameters
| Parameter | Optimization Strategy | Analytical Validation |
|---|---|---|
| Temperature | Gradient cooling during cyclization | NMR for stereochemistry |
| Solvent | Dielectric constant screening | HPLC retention time |
| Catalyst | Pd/C vs. Pd(OAc)₂ comparison | MS for molecular ion |
Q. How can researchers validate the structural integrity of this compound, particularly its stereochemical configuration?
Methodological Answer:
- NMR Spectroscopy: Use 2D NOESY to confirm spatial proximity of the morpholinosulfonyl group and cycloheptapyrimidine ring .
- X-ray Crystallography: Resolve absolute configuration at C5 and C8; compare with analogous epiminocyclohepta structures .
- Chiral HPLC: Separate enantiomers using amylose-based columns to verify enantiopurity (>99% ee) .
Q. What are the recommended storage conditions to maintain the compound’s stability in long-term studies?
Methodological Answer:
- Temperature: Store at –20°C under inert gas (argon) to prevent oxidation of the sulfonyl group .
- Light Sensitivity: Use amber vials to avoid photodegradation of the cycloheptapyrimidine core .
- Stability Monitoring: Conduct accelerated degradation studies (40°C/75% RH for 6 months) with periodic HPLC analysis .
Advanced Research Questions
Q. How can contradictory bioactivity data from in vitro vs. in vivo studies be resolved for this compound?
Methodological Answer:
- Pharmacokinetic Profiling: Measure plasma protein binding and metabolic stability (e.g., liver microsome assays) to identify discrepancies in bioavailability .
- Metabolite Identification: Use LC-HRMS to detect active metabolites that may explain in vivo efficacy .
- Dose-Response Replication: Apply Hill slope analysis to validate receptor binding affinity across multiple cell lines .
Q. Table 2: Bioactivity Data Reconciliation Workflow
| Step | Technique | Purpose |
|---|---|---|
| Metabolic Stability | Liver microsomes + NADPH | Identify rapid degradation |
| Target Engagement | SPR (Surface Plasmon Resonance) | Quantify binding kinetics |
| In Vivo Imaging | PET tracers with ¹⁸F labeling | Track tissue distribution |
Q. What computational strategies are effective for predicting off-target interactions of this compound?
Methodological Answer:
- Molecular Docking: Screen against kinase libraries (e.g., KLIFS database) using Schrödinger’s Glide .
- MD Simulations: Run 100-ns trajectories to assess binding stability at non-canonical sites (e.g., allosteric pockets) .
- QSAR Modeling: Train models on morpholine-sulfonyl analogs to predict CYP450 inhibition .
Q. How can researchers design experiments to elucidate the compound’s mechanism of action in complex biological systems?
Methodological Answer:
- CRISPR-Cas9 Knockout: Target putative receptors (e.g., GPCRs or ion channels) in cell lines to isolate pathways .
- Transcriptomics: Perform RNA-seq on treated vs. untreated samples to map differentially expressed genes .
- Chemical Proteomics: Use photoaffinity labeling with a biotinylated analog to pull down interacting proteins .
Q. What methodologies are recommended for assessing the compound’s environmental impact during preclinical development?
Methodological Answer:
Q. How should researchers address inconsistencies in spectroscopic data during structural characterization?
Methodological Answer:
Q. What experimental designs are optimal for studying structure-activity relationships (SAR) of analogs?
Methodological Answer:
- Fragment Replacement: Systematically modify the morpholinosulfonyl group (e.g., replace with piperazine) .
- Free-Wilson Analysis: Quantify contributions of substituents to bioactivity using multivariate regression .
- Crystallographic Overlay: Align analogs’ X-ray structures to identify critical pharmacophore elements .
Q. How can researchers integrate contradictory data from different analytical batches into a unified model?
Methodological Answer:
- Statistical Meta-Analysis: Apply Cochran’s Q test to assess heterogeneity across datasets .
- Batch Effect Correction: Use PCA (Principal Component Analysis) to normalize instrumental variability in HPLC .
- Robustness Testing: Replicate synthesis under DOE (Design of Experiments) conditions to isolate critical parameters .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
